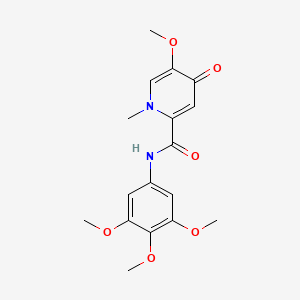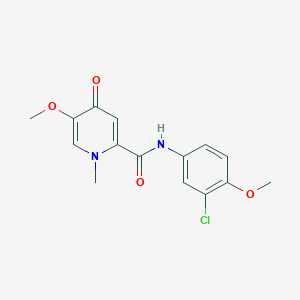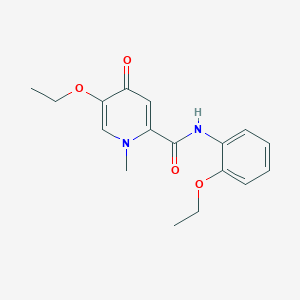![molecular formula C15H18N6O2 B6575401 3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 1105252-76-3](/img/structure/B6575401.png)
3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol” belongs to a class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system composed of a pyrazole ring fused with a pyrimidine ring . The compound also contains a methoxyphenyl group and an amino group attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors, which are important targets for cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure. It has a molecular weight of 537.465 Da . The compound is likely to be solid at room temperature given its molecular weight and structure.Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Antiproliferative Activity
The compound has shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Induction of Cell Death
The compound has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Inhibitor of Bacterial DNA Ligase
2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4-yl]amino}ethanol, a compound bearing a similar 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, is a bacterial DNA ligase inhibitor .
Antimicrobial, Anti-quorum-sensing, and Anticancer Agent
Various 1H-pyrazolo[3,4-b]pyridine derivatives were reported as potent antimicrobial, anti-quorum-sensing, and anticancer agents .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation . Another study suggests that similar compounds may also target the JAK1 enzyme , which plays a crucial role in the signal transduction of numerous cytokines involved in immune responses and hematopoiesis .
Mode of Action
Compounds with similar structures have been reported to inhibit the phosphorylation of proteins such as nfκb sub-unit p65 . This suggests that the compound might interact with its targets by binding to the active site and preventing the phosphorylation process, thereby inhibiting the activity of the target proteins .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect pathways related to cell cycle regulation (in the case of cdk2 inhibition ) and immune response or hematopoiesis (in the case of JAK1 inhibition ).
Pharmacokinetics
The compound’s predicted boiling point is 4272±250 °C , and its predicted density is 1.239±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in various cancer cell lines . This suggests that the compound might lead to programmed cell death in certain types of cells .
Action Environment
The compound’s predicted pka is 278±010 , suggesting that its ionization state, and therefore its activity, might be influenced by the pH of its environment .
Eigenschaften
IUPAC Name |
3-[[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-23-11-5-3-10(4-6-11)18-13-12-9-17-21-14(12)20-15(19-13)16-7-2-8-22/h3-6,9,22H,2,7-8H2,1H3,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHOTJNQILHKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)
![1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6575347.png)



![1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6575376.png)
![1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6575388.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575397.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)